molecular formula C10H12O3 B13684549 2,3-Dimethylmandelic acid

2,3-Dimethylmandelic acid

Cat. No.: B13684549
M. Wt: 180.20 g/mol
InChI Key: KSJILFOEBGQBNH-UHFFFAOYSA-N
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Description

2,3-Dimethylmandelic acid is an organic compound belonging to the class of alpha-hydroxy acids It is structurally characterized by a mandelic acid core with two methyl groups attached at the 2nd and 3rd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylmandelic acid can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of 2,3-dimethylmandelonitrile. This reaction typically requires the use of hydrochloric acid or sulfuric acid as a catalyst and is conducted under reflux conditions. Another method involves the base-catalyzed hydrolysis of 2,3-dimethylphenylacetonitrile using sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylmandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.

    Reduction: 2,3-Dimethylphenylethanol or 2,3-dimethylphenylethane.

    Substitution: 2,3-Dimethylbromobenzene or 2,3-dimethylnitrobenzene.

Scientific Research Applications

2,3-Dimethylmandelic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: Research explores its potential as an intermediate in the production of drugs with antimicrobial or anticancer properties.

    Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,3-dimethylmandelic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the alpha-hydroxy acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its activity and specificity.

Comparison with Similar Compounds

2,3-Dimethylmandelic acid can be compared with other similar compounds such as:

    Mandelic Acid: Lacks the methyl groups at the 2nd and 3rd positions, making it less hydrophobic and with different reactivity.

    Phenylglycolic Acid: Similar structure but without the methyl groups, leading to different chemical and biological properties.

    2,3-Dimethylphenylacetic Acid: Similar methyl substitution but lacks the alpha-hydroxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O3/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

KSJILFOEBGQBNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)O)C

Origin of Product

United States

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